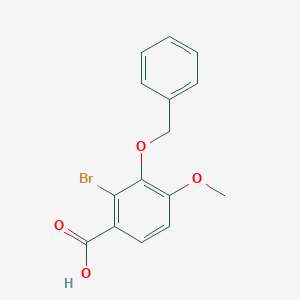

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQPGCQOYAYWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326868 | |

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135586-17-3 | |

| Record name | 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Abstract

This compound is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules and pharmaceutical agents, including the natural product taspine.[1] Its specific substitution pattern makes it a crucial building block in medicinal chemistry for developing compounds with potential anti-inflammatory and anti-cancer properties.[1] This guide provides a comprehensive, three-step synthetic pathway starting from the readily available and cost-effective starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The described methodology emphasizes chemical rationale, procedural detail, and safety, offering researchers a reliable and well-documented route to the target compound. The synthesis involves an initial regioselective ortho-bromination, followed by a standard Williamson ether synthesis for hydroxyl protection, and concludes with the oxidation of the aldehyde to the desired carboxylic acid.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy is devised from a retrosynthetic analysis of the target molecule. The two key disconnections are the benzyl ether linkage and the C-Br bond. This leads back to a simpler, commercially available precursor, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or its corresponding aldehyde, isovanillin.

A forward synthesis based on isovanillin is chosen for its efficiency and the high yields typically associated with each step. The aldehyde functionality allows for a straightforward final oxidation to the carboxylic acid, a transformation that is generally high-yielding and reliable. The overall workflow is depicted below.

Sources

characterization of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

An In-depth Technical Guide to the Characterization of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Introduction

This compound (CAS No. 135586-17-3) is a polysubstituted aromatic carboxylic acid.[1] Its multifaceted structure, featuring a bromine atom, a bulky benzyloxy protecting group, a methoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in complex organic synthesis.[1] Notably, it serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Understanding its synthesis and detailed characterization is paramount for researchers in medicinal chemistry and drug development to ensure purity, confirm identity, and enable its effective use in subsequent synthetic steps.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and analytical techniques. It is designed to offer researchers and scientists both the theoretical basis and practical methodologies for handling and verifying this important chemical entity.

Molecular Structure

The structural arrangement of the substituents on the benzoic acid core dictates the molecule's reactivity and its unique spectroscopic signature.

Caption: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound can be logically approached from a readily available precursor such as 3-hydroxy-4-methoxybenzoic acid. The strategy involves protection of the phenolic hydroxyl group, followed by regioselective electrophilic bromination.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Benzyloxy-4-methoxybenzoic Acid (Protection)

The initial step is the protection of the reactive phenolic hydroxyl group as a benzyl ether. This prevents it from interfering with the subsequent bromination step and increases the electron-donating nature of the substituent, which helps direct the electrophile. The Williamson ether synthesis is a robust and widely used method for this transformation.[3][4]

Protocol:

-

To a stirred solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).[5]

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.[6]

-

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield crude 3-benzyloxy-4-methoxybenzoic acid.

Step 2: Synthesis of this compound (Bromination)

Electrophilic aromatic substitution is used to introduce the bromine atom. The benzyloxy and methoxy groups are strong ortho-, para-directors.[7] The position ortho to the benzyloxy group (C2) and meta to the deactivating carboxylic acid group is sterically accessible and electronically favored for substitution. Using elemental bromine in acetic acid is an effective method for this transformation.[8]

Protocol:

-

Dissolve the 3-benzyloxy-4-methoxybenzoic acid (1.0 eq) from the previous step in glacial acetic acid.[9]

-

In a separate flask, prepare a solution of bromine (1.1 eq) in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of the benzoic acid derivative at room temperature.[8]

-

Continue stirring for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Add a few drops of saturated sodium thiosulfate solution to quench any excess bromine.[9]

-

Filter the resulting solid, wash thoroughly with cold water, and allow it to air dry.

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting materials and side products.[9]

Physicochemical Properties

A summary of the key physical and chemical identifiers for the title compound is provided below.

| Property | Value | Reference |

| CAS Number | 135586-17-3 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₄ | [1] |

| Molecular Weight | 337.17 g/mol | [1] |

| Appearance | White to off-white solid | [10] |

| Melting Point | Data for a similar isomer (2-Bromo-4-methoxy-5-benzyloxybenzoic acid) is 193-197 °C. | [10] |

| Solubility | Insoluble in water; soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. | [11] |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected signals are distinct for the aromatic, benzylic, methoxy, and carboxylic acid protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal.[12] |

| ~7.3 - 7.5 | Multiplet | 5H | Phenyl-H of Bn | Protons of the unsubstituted benzyl ring. |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H (H6) | Aromatic proton ortho to the -COOH group. |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H (H5) | Aromatic proton ortho to the -OCH₃ group. |

| ~5.2 | Singlet | 2H | -OCH₂Ph | Benzylic methylene protons adjacent to an oxygen atom. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy protons.[12] |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 - 172 | C=O | Carbonyl carbon of the carboxylic acid.[13] |

| ~155 - 160 | C4-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~150 - 155 | C3-OBn | Aromatic carbon attached to the benzyloxy group. |

| ~136 - 138 | Quaternary C of Bn | Aromatic carbon of the benzyl group attached to the CH₂. |

| ~127 - 129 | CH of Bn | Phenyl carbons of the benzyl group. |

| ~125 - 130 | Aromatic CH | Aromatic CH carbons of the benzoic acid ring. |

| ~115 - 120 | C1-COOH | Quaternary aromatic carbon attached to the -COOH group. |

| ~110 - 115 | C2-Br | Aromatic carbon attached to the bromine atom.[14] |

| ~71 - 75 | -OCH₂Ph | Benzylic carbon. |

| ~56 | -OCH₃ | Methoxy carbon.[14] |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use a high-field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3030 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | Aliphatic (CH₂ & CH₃) |

| 1680-1710 | C=O stretch | Carboxylic Acid (Aryl) |

| 1580-1600 | C=C stretch | Aromatic Ring |

| 1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether |

| 1000-1100 | C-O stretch | Alkyl Ether |

| 550-650 | C-Br stretch | Aryl Bromide |

Reference for general ranges:[15]

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the dry solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[12]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum first, then the sample spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 336 / 338 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 Da is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 291 / 293 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 245 / 247 | [M - CH₂Ph]⁺ or [M - C₇H₇]⁺ | Loss of the benzyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

Reference for fragmentation patterns:[12][16]

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[12]

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Generate a mass spectrum by plotting the relative abundance of ions against their m/z ratio.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many halogenated aromatic compounds, it should be considered a potential irritant to the skin, eyes, and respiratory system.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Applications

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] The different functional groups can be selectively manipulated. For example, the carboxylic acid can be converted to esters or amides, the benzyl ether can be deprotected via hydrogenolysis to reveal a hydroxyl group, and the aryl bromide can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. These properties make it a valuable precursor for constructing complex molecular architectures found in many modern pharmaceuticals.[2]

References

- Google Patents. (n.d.). Process for preparing substituted benzoic acid.

- Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach.

- Unknown Source. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin.

- ChemicalBook. (n.d.). This compound Methyl Ester synthesis.

- Unknown Source. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn.

- Royal Society of Chemistry. (n.d.). Halogenation Reactions of Vanillin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.

- ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3.

- YouTube. (2021). Benzoic Acid Synthesis.

- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

- ACS Publications. (1998). Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions.

- SpectraBase. (n.d.). 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - [13C NMR].

- Smolecule. (2023). Buy this compound | 135586-17-3.

- PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid.

- Echemi. (2023). 4-bromo-3-methoxybenzoic acid 98.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Beilstein Journals. (n.d.). Supplementary Information.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.

- Google Patents. (n.d.). Process for making galantamine.

- Wikipedia. (n.d.). Benzyl group.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Bromo-4-methoxy-5-benzyloxybenzoic acid Product Description.

- NIST WebBook. (n.d.). o-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester.

- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 2-bromo-.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97%.

- J&K Scientific LLC. (n.d.). Benzyl Protection of Alcohols.

- PubChem. (n.d.). 2-Methoxybenzoic acid.

- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester.

- SpectraBase. (n.d.). m-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester.

- ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) IR1.

- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction.

- Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Wikipedia. (n.d.). p-Anisic acid.

- Reddit. (n.d.). Why is 4-methoxybenzoic acid non-polar?

Sources

- 1. Buy this compound | 135586-17-3 [smolecule.com]

- 2. CA2683098C - Process for making galantamine - Google Patents [patents.google.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. books.rsc.org [books.rsc.org]

- 9. sites.nvcc.edu [sites.nvcc.edu]

- 10. 24958-42-7 CAS MSDS (2-Bromo-4-methoxy-5-benzyloxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-benzyloxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmacologically active molecules.[1] Its molecular structure, featuring a bromine atom, a benzyloxy group, and a methoxy group on the benzoic acid core, imparts specific physicochemical characteristics that are critical for its handling, reaction optimization, and purification.[1] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. Understanding these properties is paramount for its effective utilization in research and development.

Molecular Structure and Identification

The unique arrangement of functional groups on the benzene ring dictates the reactivity and physical behavior of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃BrO₄ | [1] |

| Molecular Weight | 337.17 g/mol | [1] |

| CAS Number | 135586-17-3 | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | No experimental data available. A related isomer, 2-Bromo-4-methoxy-5-benzyloxybenzoic acid, has a melting point of 193.0 to 197.0 °C. | |

| Boiling Point | 445.4±45.0 °C (Predicted for an isomer) | |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate, and sparingly soluble in water. | |

| pKa | 2.97±0.10 (Predicted for an isomer) |

Experimental Determination of Physical Properties

The following protocols describe standard methods for determining the key physical properties of this compound.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound, while a broad range often suggests the presence of impurities.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is a highly precise method for determining the melting temperature by measuring the difference in heat flow between a sample and a reference as a function of temperature.[2][3]

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the instrument to heat at a controlled rate, typically 2-5 °C/min, under a nitrogen atmosphere.[4]

-

-

Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.[4][5]

-

Purity Analysis: The shape of the melting peak can be used to estimate the purity of the sample using the van't Hoff equation.[4]

Caption: Workflow for melting point determination using DSC.

Protocol 2: Capillary Melting Point Apparatus

A traditional and widely used method for melting point determination.

-

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for reaction setup, extraction, and purification processes.

Protocol: Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute.[6]

-

Equilibration: Add an excess amount of the compound to a known volume of the solvent in a sealed vial. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

Separation: Separate the undissolved solid by filtration or centrifugation.[6]

-

Solvent Evaporation: Transfer a known volume of the clear, saturated solution to a pre-weighed vial. Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried solute is obtained.[6]

-

Calculation: Calculate the solubility as the mass of the dissolved compound per volume of the solvent (e.g., in g/L or mg/mL).[6]

Caption: Workflow for solubility determination by the gravimetric method.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.

¹H and ¹³C NMR Spectroscopy

Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[7]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) is often required.[7]

-

Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer: Transfer the filtered solution into a clean, dry NMR tube.

Expected Spectral Features

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.[8][9] Its position is dependent on concentration and solvent.

-

Aromatic Protons: Signals from the protons on the benzoic acid and benzyl rings are expected in the range of 6.8-8.2 ppm.

-

Benzyloxy Methylene Protons (-OCH₂Ph): A singlet around 5.0-5.5 ppm.

-

Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm.

-

-

¹³C NMR:

Conclusion

This technical guide provides a framework for understanding and determining the key physical properties of this compound. While experimental data for this specific compound is limited in the public domain, the provided protocols offer robust methodologies for its characterization in a laboratory setting. The presented information, combining known data for the molecular structure with established analytical techniques, serves as a valuable resource for researchers in organic synthesis and drug development, enabling them to handle and utilize this important chemical intermediate with greater confidence and precision.

References

-

NMR Sample Preparation. University of California, Riverside. Available at: [Link]

-

Titrimetric Study of Solubility of Solute Benzoic Acid and Their Partition in Water and Benzene Solvents. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. Available at: [Link]

-

2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available at: [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

-

Differential scanning calorimetry. CureFFI.org. Available at: [Link]

-

How Does DSC Measure Melting Point (Tm)? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. Available at: [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Available at: [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

-

Carboxylic acid NMR. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link]

-

2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713. PubChem. Available at: [Link]

-

13C NMR Spectrum (PHY0064709). PhytoBank. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Buy this compound | 135586-17-3 [smolecule.com]

- 2. Differential scanning calorimetry [cureffi.org]

- 3. youtube.com [youtube.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

Spectral Data Analysis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid (C₁₅H₁₃BrO₄, Molecular Weight: 337.17 g/mol ) dictates a unique spectral fingerprint. The highly substituted benzene ring, the carboxylic acid moiety, and the benzyloxy and methoxy groups will each give rise to characteristic signals in their respective spectroscopic analyses. Understanding these expected signals is crucial for researchers synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzyloxy group protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift of the acidic proton is highly dependent on the solvent and concentration. |

| Aromatic (Benzoic Acid Ring) | 7.5 - 7.8 | Multiplet | 2H | The two aromatic protons on the benzoic acid ring will likely appear as a multiplet due to their distinct electronic environments and potential coupling. |

| Aromatic (Benzyl Group) | 7.2 - 7.5 | Multiplet | 5H | The five protons of the phenyl ring of the benzyloxy group will resonate in the typical aromatic region. |

| Benzylic (-OCH₂Ph) | ~5.2 | Singlet | 2H | These two protons are chemically equivalent and will appear as a sharp singlet. |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | The three protons of the methoxy group are equivalent and will appear as a singlet. |

Expert Insight: The downfield shift of the carboxylic acid proton is a hallmark of its acidic nature. The exact positions of the aromatic protons on the benzoic acid core will be influenced by the combined electronic effects of the bromo, benzyloxy, and methoxy substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |

| Aromatic (C-Br) | 110 - 120 | The carbon atom directly attached to the bromine will be shifted upfield compared to other aromatic carbons due to the heavy atom effect. |

| Aromatic (C-O, Benzyloxy) | 150 - 160 | The carbon attached to the benzyloxy group will be downfield due to the electronegativity of the oxygen atom. |

| Aromatic (C-O, Methoxy) | 155 - 165 | The carbon attached to the methoxy group will also be shifted downfield. |

| Aromatic (C-H) | 115 - 135 | The chemical shifts of the remaining aromatic carbons will be in this range. |

| Aromatic (Quaternary) | 120 - 140 | The quaternary carbons of the benzoic acid and benzyl rings will also be found in the aromatic region. |

| Benzylic (-OCH₂Ph) | 70 - 80 | The benzylic carbon is shifted downfield due to the attached oxygen. |

| Methoxy (-OCH₃) | 55 - 65 | The methoxy carbon will resonate in its characteristic region. |

Trustworthiness: These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns found in various benzoic acid derivatives.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | Corresponding to the benzylic and methoxy C-H bonds. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | A very strong and sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |

| C-O Stretch (Ether & Acid) | 1200 - 1300 | Strong | Strong absorptions from the C-O bonds of the ether (benzyloxy and methoxy) and carboxylic acid groups. |

| C-Br Stretch | 500 - 650 | Medium to Strong | The carbon-bromine stretching vibration appears in the fingerprint region. |

Authoritative Grounding: The predicted absorption ranges are consistent with standard IR correlation charts and data from analogous aromatic carboxylic acids and ethers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z Value | Predicted Fragment | Notes |

| 336/338 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). |

| 257 | [M - Br]⁺ | Loss of the bromine atom. |

| 246/248 | [M - COOH - H]⁺ | Loss of the carboxyl group. |

| 91 | [C₇H₇]⁺ | A very common and stable fragment corresponding to the benzyl cation (tropylium ion). This is often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation from the benzyl group. |

Expertise & Experience: In EI-MS, the fragmentation of benzoic acid derivatives often involves the loss of the carboxyl group. For benzyl ethers, the cleavage of the benzylic C-O bond to form the stable benzyl cation is a dominant fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer for analysis.

FT-IR Spectroscopy (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (EI Method)

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detect the ions to generate the mass spectrum.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Conclusion

The comprehensive spectral analysis of this compound is fundamental for its reliable use in research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures. The provided protocols and workflows offer a practical framework for researchers to characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

molecular structure of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

An In-depth Technical Guide to 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and methods for its spectroscopic characterization. Furthermore, this guide will explore its applications as a versatile intermediate in the development of novel therapeutic agents, supported by insights into its potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical and practical attributes.

Molecular Structure and Physicochemical Properties

This compound (C₁₅H₁₃BrO₄) is a complex molecule characterized by a benzoic acid core with four distinct substituents.[1][2] The strategic placement of a bromine atom, a bulky benzyloxy protecting group, and a methoxy group creates a unique electronic and steric environment. This substitution pattern makes it a valuable precursor in multi-step syntheses, as each functional group offers a handle for further chemical modification.[1]

The carboxylic acid group provides a site for esterification or amidation, the benzyloxy group can be removed via hydrogenolysis to reveal a reactive phenol, and the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. This inherent functionality is a key reason for its utility in constructing complex molecular architectures.

Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative method based on established organic chemistry principles for reactions such as esterification, bromination, and ether synthesis. [3][4][5] Step 1: Esterification of Vanillic Acid

-

Suspend vanillic acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture in an ice bath and slowly add sulfuric acid (0.1 eq) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl vanillate.

Step 2: Bromination of Methyl Vanillate

-

Dissolve methyl vanillate (1.0 eq) in glacial acetic acid (10 volumes).

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature while stirring.

-

Continue stirring for 2-3 hours at room temperature. The reaction progress can be monitored by TLC or GC-MS.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid.

-

Dry the solid under vacuum to obtain methyl 5-bromo-4-hydroxy-3-methoxybenzoate.

Step 3: Benzylation of the Brominated Intermediate

-

Dissolve the brominated intermediate (1.0 eq) in acetone or DMF (15 volumes).

-

Add anhydrous potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 2-bromo-3-benzyloxy-4-methoxybenzoate.

Step 4: Hydrolysis to the Final Product

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

-

Once the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall connectivity. [6][7] Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - ~10-13 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~7.3-7.5 ppm (m, 5H): Protons of the benzyl group phenyl ring. - ~7.1-7.3 ppm (d, 1H) & ~6.9-7.1 ppm (d, 1H): Aromatic protons on the main ring. - ~5.2 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph). - ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃). |

| ¹³C NMR | - ~165-170 ppm: Carboxylic acid carbon (C=O). - ~150-160 ppm & ~110-140 ppm: Aromatic carbons. - ~70-75 ppm: Methylene carbon of the benzyl group (-OCH₂Ph). - ~55-60 ppm: Methoxy carbon (-OCH₃). |

| FTIR (cm⁻¹) | - ~2500-3300 (broad): O-H stretch of the carboxylic acid. - ~1680-1710 (strong): C=O stretch of the carboxylic acid. - ~1250 & ~1050: C-O stretches of the ether and methoxy groups. - ~550-650: C-Br stretch. |

| Mass Spec (EI) | - m/z ~336/338: Molecular ion peaks (M⁺ and M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. - m/z ~91: Tropylium ion, a characteristic fragment from the benzyl group. |

Standard Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 5-10 mg is dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆ and analyzed using a 400 or 500 MHz spectrometer. [7][8]* Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum is typically recorded using an ATR (Attenuated Total Reflectance) accessory, where a small amount of the solid sample is placed directly on the crystal. [7][9]* Mass Spectrometry (MS): For a compound of this nature, Electrospray Ionization (ESI) or Electron Ionization (EI) can be used to determine the molecular weight and fragmentation pattern. [7]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules. [1]

-

Intermediate for API Synthesis: It is a documented intermediate in the synthesis of various pharmaceutical agents, including the natural product taspine, which has shown potential therapeutic effects. [1]Its derivatives have been investigated for their anti-inflammatory and anti-cancer properties. [1]For example, it can be used in the synthesis of Dibenzo[b,d]pyran-6-one derivatives, which are known to promote collagen production and inhibit elastase activity, making them relevant for anti-wrinkle agents. [10]

-

Scaffold for Library Development: The molecule's three distinct functionalization points (carboxylic acid, bromine, benzyl ether) allow for the creation of a diverse library of compounds for high-throughput screening.

-

The carboxylic acid can be converted into a wide range of amides and esters to explore interactions with biological targets.

-

The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups.

-

The benzyloxy group acts as a protecting group for a phenol. Its removal via catalytic hydrogenation unmasks a hydroxyl group, which can then be further functionalized or serve as a key hydrogen bond donor in receptor binding. [1]

-

-

Structure-Activity Relationship (SAR) Studies: In drug development, understanding how modifications to a molecule's structure affect its biological activity is paramount. This compound provides a stable and versatile platform for systematic SAR studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties. [11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: While specific toxicity data is limited, compounds containing bromine can be skin and respiratory irritants. [1]Benzoic acid derivatives may cause serious eye irritation. [12]* Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

This compound is a highly functionalized and synthetically valuable intermediate. Its unique combination of reactive sites provides chemists with a powerful tool for constructing complex molecular frameworks. The strategic importance of this compound lies in its role as a versatile scaffold in medicinal chemistry, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and inflammation. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for any researcher aiming to leverage its potential in drug discovery and development.

References

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Available at: [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Available at: [Link]

-

PubMed Central (PMC). (n.d.). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link]

-

ACS Publications. (n.d.). The Absorption Spectra of Benzoic Acid and Esters. Available at: [Link]

-

SpectraBase. (n.d.). 2-BENZYLOXY-6-BROMO-3-METHOXY-BENZOIC-ACID. Available at: [Link]

-

YouTube. (2021, March 27). Bromination of vanillin. Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

- Google Patents. (n.d.). CA2683098C - Process for making galantamine.

-

YouTube. (2021, May 11). Benzoic Acid Synthesis. Available at: [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]

-

Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Available at: [Link]

-

YouTube. (2021, February 10). Synthesis of Benzoic acid. Available at: [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

- Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

-

PubMed Central (PMC). (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. National Institutes of Health. Available at: [Link]

-

Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Available at: [Link]

Sources

- 1. Buy this compound | 135586-17-3 [smolecule.com]

- 2. appchemical.com [appchemical.com]

- 3. sites.nvcc.edu [sites.nvcc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-4-methoxy-5-benzyloxybenzoic acid | 24958-42-7 [chemicalbook.com]

- 11. srinichem.com [srinichem.com]

- 12. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key intermediate in the synthesis of various pharmaceutical agents, including the potential therapeutic compound taspine.[1] The document details two primary synthetic pathways starting from commercially available and cost-effective precursors: isovanillic acid (3-hydroxy-4-methoxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and process optimization strategies.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₁₅H₁₃BrO₄, Molecular Weight: 337.17 g/mol ) is a substituted benzoic acid derivative that has garnered significant interest in medicinal chemistry.[1] Its structural features, including a bromine atom, a benzyloxy group, and a methoxy group, make it a versatile building block for the synthesis of more complex molecules.[1] Notably, it serves as a crucial intermediate in the preparation of taspine and other biologically active compounds with potential anti-inflammatory and anti-cancer properties.[1] The strategic placement of the bromine atom allows for further functionalization through reactions like nucleophilic substitution, making it a valuable synthon in drug discovery programs.[1]

This guide will explore the most practical and efficient synthetic strategies to obtain this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen reaction sequences.

Strategic Selection of Starting Materials

The choice of starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and scalability of the process. For the synthesis of this compound, two readily available phenolic acids, isovanillic acid and vanillic acid, present themselves as logical and economical starting points.

| Starting Material | Structure | Key Advantages | Key Challenges |

| Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid) |  | - The hydroxyl and methoxy groups are already in the desired positions (3 and 4 respectively).- A more direct route to the target molecule. | - Requires selective protection of the phenolic hydroxyl group before bromination. |

| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) |  | - Abundant and inexpensive natural product derivative.[2][3] | - Requires an additional step to introduce the benzyloxy group at the 3-position, which involves a demethylation followed by benzylation. |

This guide will first detail the more direct synthetic pathway from isovanillic acid.

Synthetic Pathway from Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid)

The synthesis from isovanillic acid is a three-step process involving:

-

Esterification of the carboxylic acid to protect it during subsequent reactions.

-

Benzylation of the phenolic hydroxyl group.

-

Regioselective Bromination at the 2-position.

-

Hydrolysis of the ester to yield the final product.

The overall synthetic workflow is depicted below:

Sources

Introduction: The Central Role of Benzoic Acids and the Power of Retrosynthesis

An In-Depth Technical Guide to the Retrosynthesis of Substituted Benzoic Acid Derivatives

Substituted benzoic acids are not merely simple organic molecules; they are foundational scaffolds in modern science. Their derivatives are ubiquitous, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The carboxylic acid functional group provides a versatile handle for a wide array of chemical transformations, while the aromatic ring allows for precise tuning of electronic, steric, and lipophilic properties.[2] In drug discovery, for instance, the benzoic acid moiety is a well-established pharmacophore found in blockbuster drugs, where it often serves as a key binding element to biological targets.[3][4][5]

Given their importance, the efficient and strategic synthesis of these molecules is a paramount concern for researchers in both academic and industrial settings. Retrosynthetic analysis, the art of deconstructing a target molecule into simpler, commercially available precursors, provides the logical framework for designing elegant and practical synthetic routes. This guide offers a deep dive into the core retrosynthetic strategies for substituted benzoic acid derivatives, moving beyond a simple recitation of reactions to explain the causality behind strategic bond disconnections and the selection of synthetic methodologies.

Core Principles: Deconstructing the Aromatic Carboxylic Acid

Retrosynthesis operates on the principle of identifying strategic bond disconnections that lead to stable or readily accessible synthons (idealized fragments) and their corresponding synthetic equivalents (real-world reagents). For substituted benzoic acids, three primary classes of disconnections dominate synthetic planning.

-

C(aryl)-C(carboxyl) Bond Disconnection: The most direct approach, which severs the bond between the aromatic ring and the carboxyl carbon. This strategy leads to an aryl nucleophile (or its precursor) and a one-carbon electrophile.

-

C(aryl)-H Bond Disconnection: A modern, atom-economical strategy that envisions the direct attachment of a carboxyl group to an existing C-H bond on the aromatic ring.

-

Functional Group Interconversion (FGI): An approach where the carboxyl group is derived from another functional group already attached to the ring, most commonly through the oxidation of an alkyl side chain.

The choice among these strategies is governed by the substitution pattern of the target molecule, functional group compatibility, and the availability of starting materials.

Caption: Core retrosynthetic strategies for substituted benzoic acids.

Strategy 1: Disconnection of the C(aryl)-C(carboxyl) Bond

This classical and highly reliable strategy involves forming the key bond between the aromatic ring and the carboxyl carbon. This disconnection conceptually generates an aryl anion synthon and a carboxyl cation synthon. In practice, this is achieved by reacting a nucleophilic aryl species with an electrophilic C1 source, typically carbon dioxide.

Carboxylation of Grignard and Organolithium Reagents

The reaction of organometallic reagents with carbon dioxide is a cornerstone of carboxylic acid synthesis.[6][7] Aryl Grignard (ArMgX) and aryllithium (ArLi) reagents, prepared from the corresponding aryl halides, are potent nucleophiles that readily attack the electrophilic carbon of CO₂.[6]

Causality and Trustworthiness: This method's reliability stems from the highly polarized and nucleophilic nature of the carbon-metal bond. The resulting carboxylate salt is stable under the reaction conditions and is protonated during a separate aqueous acid workup step to yield the final product.[8] The primary challenge and a critical aspect of this protocol's integrity is the absolute requirement for anhydrous conditions. Grignard and organolithium reagents are exceptionally strong bases and will be instantly destroyed by any protic source, including trace amounts of water or alcohols.[9]

Caption: Mechanism of benzoic acid synthesis via Grignard carboxylation.

Palladium-Catalyzed Carboxylation

For substrates with functional groups incompatible with highly basic organometallics (e.g., esters, ketones, nitro groups), transition metal-catalyzed methods offer a milder and more tolerant alternative. Palladium-catalyzed carboxylation of aryl halides or triflates is a powerful technique that avoids the preparation of sensitive organometallic intermediates.[10]

Expertise and Causality: These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by the insertion of CO₂ into the resulting Aryl-Pd(II) bond. A crucial step is the subsequent reductive elimination, often facilitated by a reducing agent like Et₂Zn, to release the carboxylated product and regenerate the Pd(0) catalyst.[10][11] The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands like tBuXPhos often being employed to promote the challenging CO₂ insertion and reductive elimination steps.[10] While this method offers excellent functional group tolerance, it requires careful optimization of the catalyst system, reductant, and reaction conditions.[12]

| Method | Key Reagents | Functional Group Tolerance | Key Advantages | Key Disadvantages |

| Grignard/Organolithium | Ar-X (X=Br, I), Mg or 2 Li; CO₂ (dry ice); H₃O⁺ | Poor (incompatible with acidic protons, many carbonyls) | High yields, simple reagents, well-established.[13] | Requires strictly anhydrous conditions; limited functional group tolerance.[9] |

| Palladium-Catalyzed | Ar-X (X=Br, I), Pd catalyst, Ligand, Reductant, CO₂ | Good to Excellent[12] | High functional group tolerance, milder conditions. | Requires expensive catalyst/ligands, optimization needed, use of CO gas.[10] |

Strategy 2: Disconnection of the C(aryl)-H Bond

Direct C-H carboxylation represents a highly efficient and sustainable approach, as it obviates the need for pre-functionalized starting materials like aryl halides.[14][15]

Kolbe-Schmitt Reaction

A classic and industrially vital reaction, the Kolbe-Schmitt process is used for the synthesis of hydroxybenzoic acids, most notably salicylic acid (2-hydroxybenzoic acid), the precursor to aspirin.[16][17] The reaction involves heating a sodium phenoxide with carbon dioxide under high pressure (100 atm) and temperature (125 °C).[18][19]

Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the phenoxide to CO₂.[17][18] The phenoxide is a bidentate nucleophile, and the regioselectivity (ortho vs. para carboxylation) is influenced by the cation. Sodium phenoxide preferentially forms a complex with CO₂ that favors ortho-carboxylation, while potassium phenoxide, being less coordinating, allows for the thermodynamically more stable para-isomer to be formed.[18][19] This method is powerful but largely limited to phenols and their derivatives.

Modern Direct C-H Carboxylation

Recent advances have focused on developing transition-metal or strong-base-mediated protocols for the direct carboxylation of a broader range of aromatic C-H bonds.[20][21] These methods can functionalize electron-deficient arenes that are challenging substrates for traditional electrophilic aromatic substitution.[15][22] For example, systems using combined Brønsted bases like LiO-t-Bu and CsF have shown success in deprotonating even weakly acidic C-H bonds, allowing for subsequent trapping with CO₂.[21][22]

Field-Proven Insights: While academically powerful, these methods often require specialized reagents (e.g., 18-crown-6), high temperatures, and careful optimization.[20][21] Their substrate scope and functional group tolerance are areas of active research, but they hold immense promise for streamlining synthetic routes to complex, polyfunctionalized benzoic acid derivatives.[15][22]

Strategy 3: Functional Group Interconversion (FGI) via Side-Chain Oxidation

This strategy is one of the most robust and widely used methods, particularly in industrial settings.[23] It relies on the oxidation of an alkyl group, typically a methyl group, attached to the aromatic ring.

Expertise and Causality: The benzene ring itself is remarkably stable to strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[23][24] However, the presence of the ring dramatically activates the benzylic C-H bonds of an attached alkyl side chain.[24][25] This activation allows for the selective oxidation of the entire side chain, regardless of its length, down to a carboxylic acid group.[26] The reaction proceeds through a complex mechanism involving benzylic radical intermediates.[24][25] A key requirement for this reaction to proceed is the presence of at least one benzylic hydrogen; thus, a tert-butylbenzene is inert to these conditions.[23][24]

This method is highly effective for preparing benzoic acids from readily available alkylbenzenes like toluene and xylenes.[27][28] The industrial production of terephthalic acid, a monomer for polyester, relies on the cobalt-catalyzed air oxidation of p-xylene, highlighting the scalability and economic viability of this approach.[24][25]

Caption: General experimental workflow for side-chain oxidation.

Experimental Protocols

Trustworthiness: The following protocols are self-validating systems, representing standard, well-established laboratory procedures for the synthesis of benzoic acid.

Protocol 1: Synthesis of Benzoic Acid from Bromobenzene via Grignard Reagent

Materials:

-

Magnesium turnings (2.67 g, 110 mmol)

-

Anhydrous diethyl ether (100 mL)

-

Bromobenzene (10.5 mL, 15.7 g, 100 mmol)

-

Dry ice (solid CO₂) (approx. 40 g)

-

6 M Hydrochloric acid (HCl) (approx. 50 mL)

-

Iodine crystal (as initiator)

Procedure:

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. All glassware must be rigorously oven-dried and assembled while hot under a stream of dry nitrogen or argon. Protect all openings with drying tubes (CaCl₂).

-

Initiation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This step helps to activate the magnesium surface. Allow the flask to cool.

-

Grignard Formation: Add 20 mL of anhydrous ether to the flask. Dissolve the bromobenzene in 50 mL of anhydrous ether and place this solution in the dropping funnel. Add ~5 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle boiling. If it does not start, gentle warming may be required.

-

Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, crush about 40 g of dry ice. Rapidly pour the Grignard solution onto the crushed dry ice with gentle swirling. The mixture will solidify. Allow it to stand until the excess dry ice has sublimated.[8][9]

-

Workup: Slowly and cautiously add 50 mL of 6 M HCl to the reaction beaker to hydrolyze the magnesium salt. The mixture will separate into two layers.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 30 mL portions of diethyl ether. Combine all organic layers.

-

Purification: Extract the combined ether layers with 5% aqueous NaOH. The benzoic acid will move into the aqueous basic layer as sodium benzoate. Separate the layers and acidify the aqueous layer with concentrated HCl until no more precipitate forms. Collect the crude benzoic acid by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure white crystals.

Protocol 2: Synthesis of Benzoic Acid from Toluene by Permanganate Oxidation

Materials:

-

Toluene (5.3 mL, 4.6 g, 50 mmol)

-

Potassium permanganate (KMnO₄) (15.8 g, 100 mmol)

-

Sodium carbonate (Na₂CO₃) (1 g)

-

10% Sulfuric acid (H₂SO₄)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Setup: In a 500 mL round-bottom flask, combine 200 mL of water, the toluene, potassium permanganate, and sodium carbonate. Add a few boiling chips.

-

Oxidation: Attach a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Reflux for 1.5-2 hours or until the purple color is gone.[27]

-

Workup: Allow the mixture to cool slightly. While still hot, filter the mixture by vacuum filtration to remove the brown MnO₂. Wash the precipitate with a small amount of hot water to ensure all the product is collected in the filtrate.

-

Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the solution is acidic to litmus paper. A white precipitate of benzoic acid will form.[27]

-

Purification: Collect the crude benzoic acid by vacuum filtration and wash it with a small amount of cold water. For higher purity, recrystallize the product from a minimum amount of boiling water. Allow the solution to cool slowly, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and allow them to air dry.

References

- Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society.

- McGovney, K., Farhadi, A., & Bean, N. Kolbe-Schmitt Salicylic Acid Synthesis and Utilization.

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

-

Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14, 3100-3103. [Link]

-

Shigeno, M., et al. (2021). Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]

-

ChemistryViews. (2022). Direct C–H Carboxylation of Aromatic Compounds. [Link]

-

Larrosa, I. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Angewandte Chemie International Edition. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. [Link]

-

LibreTexts Chemistry. (2024). Oxidation of Aromatic Compounds. [Link]

-

Hanasaka, K., et al. (2022). Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases. Organic Letters. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

OpenStax. (2023). Oxidation of Aromatic Compounds. Organic Chemistry. [Link]

-

Scientist. (2022). Salicylic Acid synthesis from Phenol | Kolber Schmitt reaction. YouTube. [Link]

-

Fiveable. (n.d.). Oxidation of Aromatic Compounds. Organic Chemistry Class Notes. [Link]

-

Penn State Pressbooks. (n.d.). Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

University of Sydney. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. School of Chemistry. [Link]

-

Pearson. (2022). Side-Chain Oxidation Explained. [Link]

-

L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. [Link]

-

Pathare, R. S., et al. (2015). Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source. Organic Letters. [Link]

-

ACS Publications. (2022). Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases. [Link]

-

Odinity. (2014). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. [Link]

-

Chem Helper. (n.d.). Making carboxylic acids from organometallics and carbon dioxide. [Link]

-

Chemistry Online. (2022). Synthesis of benzoic acid from Grignard reagent. [Link]

-

Dell'Anna, M. M., & Mastrorilli, P. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules. [Link]

-

University of Missouri–St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. [Link]

- Google Patents. (n.d.).

-

Heidelberger, C., & Jones, H. B. (1948). Syntheses of Benzene, Toluene and Benzoic Acid Labeled in the Ring with Isotopic Carbon. Journal of the American Chemical Society. [Link]

-

SciPhyChem. (2014). (A Level Chem) Synthesis of benzoic acid from toluene. [Link]

-

The Unconditional Guru. (2021). How we can prepare Benzoic acid from Toluene? [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzoic Acid Derivatives in Chemical Synthesis. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Cureus. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

Valente, E., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. nbinno.com [nbinno.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 7. Making carboxylic acids from organometallics and carbon dioxide [ns1.almerja.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. mason.gmu.edu [mason.gmu.edu]

- 10. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts - Google Patents [patents.google.com]

- 12. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 13. odinity.com [odinity.com]

- 14. d-nb.info [d-nb.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 18. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 19. lscollege.ac.in [lscollege.ac.in]

- 20. Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct C–H Carboxylation of Aromatic Compounds - ChemistryViews [chemistryviews.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 26. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 27. SciPhyChem: (A Level Chem) Synthesis of benzoic acid from toluene [sciphychem.blogspot.com]

- 28. theunconditionalguru.in [theunconditionalguru.in]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzyloxy Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic aromatic substitution (EAS) of substituted benzoic acids is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of pharmaceutical intermediates and fine chemicals.[1] This guide focuses on the nuanced reactivity of benzyloxy methoxybenzoic acid, a substrate of interest due to the interplay of its distinct functional groups. The regiochemical outcome of EAS reactions on this molecule is governed by the directing effects of the benzyloxy, methoxy, and carboxylic acid substituents. Understanding these influences is paramount for predicting and controlling the synthesis of desired isomers.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[1][2] Conversely, the methoxy and benzyloxy groups are activating, ortho-, para-directing groups because they donate electron density to the aromatic ring through resonance.[3][4][5] The final regioselectivity of an electrophilic attack is a result of the competition or reinforcement of these directing effects, further influenced by steric hindrance.[6][7]

This technical guide will provide a comprehensive analysis of the factors governing electrophilic aromatic substitution on benzyloxy methoxybenzoic acid, offering insights into reaction mechanisms, regioselectivity, and practical experimental protocols.

Mechanistic Considerations: The Interplay of Directing Groups